molecular formula C19H18Cl2N4OS2 B2536909 N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1215703-14-2

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2536909
CAS RN: 1215703-14-2
M. Wt: 453.4
InChI Key: KJGZRILWCHAVPE-UHFFFAOYSA-N
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Description

“N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring that is commonly found in various natural and synthetic compounds . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazole ring is a planar five-membered ring, while the benzothiazole and thiophene rings are six-membered and five-membered rings, respectively . The presence of the chlorine atom and the carboxamide group would also add to the complexity of the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heterocyclic rings, the chlorine atom, and the carboxamide group would likely make this compound relatively polar . Its solubility, melting point, and boiling point would depend on the specific arrangement of these groups within the molecule .

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds have been studied extensively for their antimicrobial properties. This compound’s structure includes an imidazole ring, which is known to exhibit antibacterial, antifungal, and antiviral activities . Researchers have synthesized derivatives of this compound and evaluated their efficacy against various microorganisms. For example, compounds 1a and 1b demonstrated good antimicrobial potential .

Antitumor Potential

The compound’s benzothiazole moiety has attracted interest in cancer research. Yurttas et al. developed a derivative (2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide) and evaluated its antitumor activity against rat glioma (C6) and human hepatocellular carcinoma (HepG2) cell lines. The results indicated promising antitumor potential .

Covalent Inhibitors

Recent chemical proteomics studies have explored covalent inhibitors targeting specific residues in proteins. While not directly related to the compound, understanding covalent interactions can aid drug discovery. These newly synthesized compounds may provide insights into biological studies and drug development .

Regiocontrolled Synthesis

The imidazole ring is a key component in functional molecules used across various applications. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance. These heterocycles play a crucial role in drug design, materials science, and other fields .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Compounds containing imidazole rings are often used in medicinal chemistry due to their ability to act as enzyme inhibitors . Benzothiazoles have been studied for their anticancer, antimicrobial, and anti-inflammatory properties .

Future Directions

Future research on this compound could involve studying its potential medicinal properties, given the known biological activity of compounds containing imidazole and benzothiazole rings . Additionally, studies could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

properties

IUPAC Name

5-chloro-N-(3-imidazol-1-ylpropyl)-N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS2.ClH/c1-13-3-4-14-16(11-13)27-19(22-14)24(9-2-8-23-10-7-21-12-23)18(25)15-5-6-17(20)26-15;/h3-7,10-12H,2,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZRILWCHAVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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